N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide
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Overview
Description
N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of diethyl groups at positions 3 and 5 of the pyrazole ring and difluorobenzamide moiety. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide typically involves the reaction of 3,5-diethyl-1H-pyrazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide
- N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-dichlorobenzamide
- N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-dibromobenzamide
Uniqueness
N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide is unique due to the presence of both diethyl groups and difluorobenzamide moiety, which confer specific chemical and biological properties. The difluorobenzamide moiety enhances the compound’s stability and lipophilicity, making it suitable for various applications .
Properties
Molecular Formula |
C14H15F2N3O |
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Molecular Weight |
279.28 g/mol |
IUPAC Name |
N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H15F2N3O/c1-3-10-13(11(4-2)19-18-10)17-14(20)12-8(15)6-5-7-9(12)16/h5-7H,3-4H2,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
VTZZURVXULOVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)CC)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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